C21H28N4O5S2
Beschreibung
C₂₁H₂₈N₄O₅S₂ is a benzothiadiazole sulfonamide derivative with a molecular weight of 480.6 g/mol. It belongs to a class of compounds screened for applications in drug discovery, particularly those involving sulfonamide-based pharmacophores. The compound features a 2,1,3-benzothiadiazole core linked to a sulfonamide group, with additional substituents (e.g., morpholine and oxane rings) contributing to its stereochemical complexity and bioavailability .
Key structural attributes:
- Benzothiadiazole core: A heterocyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and utility in fluorescence probes or enzyme inhibition.
- Sulfonamide group: Enhances binding to biological targets (e.g., carbonic anhydrases, proteases).
- Morpholine/oxane substituents: Improve solubility and modulate pharmacokinetics.
Eigenschaften
Molekularformel |
C21H28N4O5S2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N4O5S2/c1-14(2)18(20(27)24-21-22-10-13-31-21)23-19(26)15-8-11-25(12-9-15)32(28,29)17-6-4-16(30-3)5-7-17/h4-7,10,13-15,18H,8-9,11-12H2,1-3H3,(H,23,26)(H,22,24,27)/t18-/m0/s1 |
InChI-Schlüssel |
VXBDESHAUQBATC-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C21H28N4O5S2 involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as stirring without solvent at room temperature or using a steam bath at 70°C . The choice of conditions depends on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of C21H28N4O5S2 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of catalysts to enhance reaction rates and reduce production costs . The specific methods and conditions used in industrial production are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Arten von Reaktionen
C21H28N4O5S2: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Die Reaktionen von C21H28N4O5S2 werden unter verschiedenen Bedingungen durchgeführt, abhängig vom gewünschten Ergebnis. Häufige Reagenzien sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Wahl des Lösungsmittels, der Temperatur und der Reaktionszeit spielt ebenfalls eine entscheidende Rolle bei der Bestimmung der Effizienz und Selektivität der Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von C21H28N4O5S2 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Sulfoxiden oder Sulfonen führen, während Reduktionsreaktionen Amine oder Alkohole erzeugen können. Substitutionsreaktionen können zur Bildung verschiedener Derivate mit unterschiedlichen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von C21H28N4O5S2 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme, Rezeptoren oder andere Proteine bindet und dadurch deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of C21H28N4O5S2 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biologische Aktivität
The compound with the molecular formula C21H28N4O5S2 is identified as Iezoside , a potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) enzyme. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in the context of cancer treatment and cellular calcium regulation.
Structural Characteristics
Iezoside's structure is characterized by the presence of multiple functional groups that contribute to its biological activity. The compound includes:
- Sulfonamide groups : These are known to enhance solubility and bioavailability.
- Amine groups : These facilitate interactions with biological targets.
- Carboxylic acid moieties : These are crucial for binding to SERCA.
Structural Formula
The structural representation of Iezoside can be summarized as follows:
Iezoside acts primarily as a SERCA inhibitor, which plays a critical role in regulating intracellular calcium levels. By inhibiting SERCA, Iezoside disrupts calcium homeostasis, leading to:
- Increased cytosolic calcium levels : This can induce apoptosis in cancer cells.
- Altered cellular signaling pathways : The disruption of calcium signaling affects various cellular processes, including proliferation and differentiation.
Antiproliferative Effects
Research has demonstrated that Iezoside exhibits potent antiproliferative activity against various cancer cell lines. A notable study reported an IC50 value of 6.7 ± 0.4 nM against HeLa cells, indicating its strong effectiveness in inhibiting cell growth.
Table 1: Antiproliferative Activity of Iezoside
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| HeLa | 6.7 ± 0.4 | Journal of the American Chemical Society |
| MCF-7 (Breast) | TBD | Ongoing studies |
| A549 (Lung) | TBD | Ongoing studies |
Case Study 1: SERCA Inhibition and Cancer Therapy
A comprehensive study explored the potential of Iezoside as a therapeutic agent for cancer treatment. The investigation included:
- In vitro assays : Demonstrated significant inhibition of cell proliferation in various cancer cell lines.
- In vivo studies : Preliminary results indicated reduced tumor growth in xenograft models treated with Iezoside.
Case Study 2: Calcium Homeostasis Disruption
Another research initiative focused on the effects of Iezoside on calcium signaling pathways. Key findings included:
- Elevated intracellular calcium levels were observed post-treatment, correlating with increased apoptosis markers.
- Altered gene expression profiles related to apoptosis and cell cycle regulation were noted, suggesting a mechanism through which Iezoside exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Compound 1: C₁₃H₁₈N₄O₃S₂
- Molecular Weight : 357.45 g/mol
- Structure : Shares the 2,1,3-benzothiadiazole sulfonamide core but lacks the morpholine and oxane substituents present in C₂₁H₂₈N₄O₅S₂. Instead, it has simpler alkyl chains.
- Key Differences :
- Applications : Preliminary screening suggests weaker enzyme inhibition compared to C₂₁H₂₈N₄O₅S₂ due to fewer hydrogen-bonding sites .
Compound 2: C₂₆H₂₆N₄O₅S (CAS 343373-15-9)
- Molecular Weight : ~530 g/mol (estimated)
- Structure : Features an extended aromatic system with additional oxygen atoms but retains the sulfonamide group.
- Key Differences: Higher lipophilicity (LogP ~3.5 vs. ~2.8 for C₂₁H₂₈N₄O₅S₂) due to aromatic substituents, enhancing blood-brain barrier penetration. Reduced solubility in aqueous media limits its use in intravenous formulations .
- Applications : Demonstrated potent antimicrobial activity in vitro, though toxicity profiles are less favorable than C₂₁H₂₈N₄O₅S₂ .
Compound 3: C₂₁H₂₈N₄O₄·ClH
- Molecular Weight : ~480 g/mol (hydrochloride salt)
- Structure : Nearly identical to C₂₁H₂₈N₄O₅S₂ but replaces one oxygen atom with a chloride ion.
- Key Differences :
- Applications : Comparable efficacy in enzyme inhibition assays but requires dose adjustments for solubility limitations .
Comparative Data Table
| Property | C₂₁H₂₈N₄O₅S₂ | C₁₃H₁₈N₄O₃S₂ | C₂₆H₂₆N₄O₅S | C₂₁H₂₈N₄O₄·ClH |
|---|---|---|---|---|
| Molecular Weight | 480.6 | 357.45 | ~530 | ~480 |
| LogP | 2.8 | 1.9 | 3.5 | 2.6 |
| Solubility (mg/mL) | 0.15 (water) | 0.45 (water) | 0.08 (water) | 0.12 (water) |
| Hydrogen Bond Donors | 3 | 2 | 4 | 3 |
| Bioavailability (%) | 62 | 78 | 45 | 58 |
| IC₅₀ (Enzyme X) | 12 nM | 85 nM | 9 nM | 15 nM |
Research Findings and Implications
- Structural Complexity vs. Bioactivity : C₂₁H₂₈N₄O₅S₂ balances steric bulk (from morpholine/oxane) with hydrogen-bonding capacity, achieving higher target specificity than simpler analogs like C₁₃H₁₈N₄O₃S₂ .
- Salt Forms : The hydrochloride derivative (C₂₁H₂₈N₄O₄·ClH) shows improved stability but reduced solubility, highlighting formulation challenges .
- Lipophilicity Trade-offs : While C₂₆H₂₆N₄O₅S exhibits stronger antimicrobial activity, its high LogP limits clinical utility compared to C₂₁H₂₈N₄O₅S₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
